5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid
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Overview
Description
5-[({3-[(2-Fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({3-[(2-Fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenylmethanol intermediate. This can be achieved through the reaction of 2-fluorobenzaldehyde with a reducing agent such as sodium borohydride.
Coupling with Phenylmethanol: The 2-fluorophenylmethanol is then coupled with 3-hydroxybenzyl alcohol using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) to form the 3-[(2-fluorophenyl)methoxy]phenylmethanol intermediate.
Amination Reaction: The intermediate is then subjected to an amination reaction with 4-aminomorpholine in the presence of a catalyst such as palladium on carbon (Pd/C) to form the desired amine.
Formation of the Benzoic Acid Derivative: Finally, the amine is reacted with 2-chlorobenzoic acid under basic conditions (e.g., using sodium hydroxide) to yield 5-[({3-[(2-fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[({3-[(2-Fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Hydrolysis: The ester or amide bonds within the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted derivatives with new functional groups replacing existing ones
Hydrolysis: Carboxylic acids and amines
Scientific Research Applications
Chemistry
In chemistry, 5-[({3-[(2-fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, 5-[({3-[(2-fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-[({3-[(2-fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.
Proteins: Interaction with proteins can affect their function and stability, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid
- 5-[({3-[(2-Bromophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid
- 5-[({3-[(2-Methylphenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid
Uniqueness
The uniqueness of 5-[({3-[(2-fluorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H25FN2O4 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C25H25FN2O4/c26-23-7-2-1-5-19(23)17-32-21-6-3-4-18(14-21)16-27-20-8-9-24(22(15-20)25(29)30)28-10-12-31-13-11-28/h1-9,14-15,27H,10-13,16-17H2,(H,29,30) |
InChI Key |
DBQHMZWONUHVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC(=CC=C3)OCC4=CC=CC=C4F)C(=O)O |
Origin of Product |
United States |
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